molecular formula C15H24N2S B4287145 N-(4-methylbenzyl)-N'-(1,2,2-trimethylpropyl)thiourea

N-(4-methylbenzyl)-N'-(1,2,2-trimethylpropyl)thiourea

Cat. No. B4287145
M. Wt: 264.4 g/mol
InChI Key: DUBOHJFKAFXQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-N'-(1,2,2-trimethylpropyl)thiourea (also known as A-22) is a chemical compound that has been extensively studied for its potential use as a biological tool. It is a thiourea derivative that has been shown to have a variety of effects on cells and organisms, and its mechanism of action is still being explored.

Scientific Research Applications

A-22 has been used in a variety of scientific research applications, particularly in the field of cell biology. It has been shown to inhibit the activity of a protein called ARF6, which is involved in the regulation of cell membrane trafficking. By inhibiting ARF6, A-22 can disrupt the movement of proteins and lipids within cells, which can lead to a variety of downstream effects.

Mechanism of Action

The mechanism of action of A-22 is still being explored, but it is thought to involve the binding of the compound to ARF6. This binding may prevent the protein from interacting with its downstream effectors, which can disrupt the normal trafficking of proteins and lipids within cells. Additionally, A-22 may have effects on other cellular pathways, although these are not well understood at present.
Biochemical and Physiological Effects:
A-22 has been shown to have a variety of biochemical and physiological effects on cells and organisms. In addition to its effects on ARF6, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using A-22 in lab experiments is that it is relatively easy to synthesize and purify, and is stable under a variety of conditions. Additionally, its effects on ARF6 are well characterized, which makes it a useful tool for studying this protein and its downstream effectors. However, one limitation of using A-22 is that its effects on other cellular pathways are not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on A-22. One area of interest is the development of more potent and selective inhibitors of ARF6, which could be useful for studying the protein in greater detail. Additionally, A-22 and related compounds may have potential therapeutic applications in the treatment of cancer and inflammatory diseases, and further research in these areas is warranted. Finally, more research is needed to fully understand the mechanism of action of A-22 and its effects on other cellular pathways, which could lead to new insights into the regulation of cell membrane trafficking and other cellular processes.

properties

IUPAC Name

1-(3,3-dimethylbutan-2-yl)-3-[(4-methylphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2S/c1-11-6-8-13(9-7-11)10-16-14(18)17-12(2)15(3,4)5/h6-9,12H,10H2,1-5H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBOHJFKAFXQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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